Aromadendrene

Description

do not confuse with aromadendrin

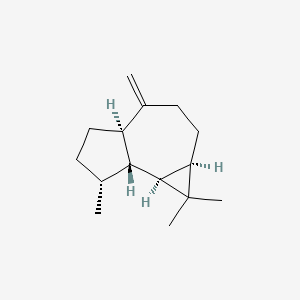

Structure

3D Structure

Properties

IUPAC Name |

(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-XVIXHAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862020, DTXSID80881253 | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-39-4, 72747-25-2 | |

| Record name | Aromadendrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Landscape of Aromadendrene Isomers: A Technical Guide for Researchers

An in-depth exploration of the core chemical structures, physicochemical properties, and analytical methodologies for key aromadendrene (B190605) isomers. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound, allothis compound, viridiflorene, globulol, and spathulenol (B192435).

This compound-type sesquiterpenoids are a diverse class of naturally occurring compounds characterized by a distinctive tricyclic skeleton comprising fused five, seven, and three-membered rings. Initially discovered in the essential oils of eucalyptus, these compounds are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] This guide delves into the chemical intricacies of five prominent this compound isomers, offering a valuable resource for their identification, isolation, and potential therapeutic development.

Core Chemical Structures

The fundamental aromadendrane skeleton provides a platform for a variety of isomeric structures, primarily differing in the stereochemistry of the ring junctions and the position of double bonds or functional groups. The structures of (+)-aromadendrene, (-)-allothis compound, (+)-viridiflorene (also known as ledene), (-)-globulol, and (+)-spathulenol are presented below.

Physicochemical and Spectroscopic Data

For ease of comparison, the key physicochemical properties and spectral data for the selected this compound isomers are summarized in the following tables.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (+)-Aromadendrene | (-)-Allothis compound | (+)-Viridiflorene (Ledene) | (-)-Globulol | (+)-Spathulenol |

| Molecular Formula | C₁₅H₂₄[2] | C₁₅H₂₄[3] | C₁₅H₂₄[4] | C₁₅H₂₆O | C₁₅H₂₄O[3] |

| Molecular Weight ( g/mol ) | 204.35[2] | 204.35[3] | 204.35[4] | 222.37 | 220.35[3] |

| Boiling Point (°C) | 261-263 | 265-267 | 268-270 | 283 | 296-298[3] |

| Density (g/mL at 20°C) | 0.912 | 0.923 | 0.927 | 0.962 | Not Available |

| Refractive Index (at 20°C) | Not Available | 1.501 | 1.504 | 1.492 | Not Available |

| Optical Rotation [α]D | +12° (neat) | Not Available | +68° (c=10% in ethanol) | Not Available | +56° |

Table 2: Spectroscopic Data of this compound Isomers

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| (+)-Aromadendrene | Data not fully available. Aromatic/olefinic protons typically appear at δ 4.5-5.5.[5] | A spectrum is available on PubChem, showing multiple peaks in the aliphatic region.[2] | Data not readily available. Expect C-H stretching around 2850-3000 and C=C stretching around 1640.[6] | Major fragments at 189, 161, 133, 119, 105, 91.[7] |

| (-)-Allothis compound | Data not fully available. Olefinic protons are expected around δ 4.6-4.8. | A spectrum is available on PubChem, showing a complex aliphatic region. | A neat FTIR spectrum is available on PubChem, showing characteristic alkane and alkene C-H stretches.[3] | Major fragments at 161, 133, 119, 105, 91.[8] |

| (+)-Viridiflorene (Ledene) | Data not fully available. Olefinic proton signals are expected. | A spectrum is available on PubChem.[4] | A vapor phase IR spectrum is available on PubChem.[4] | Major fragments at 161, 133, 119, 105, 91. |

| (-)-Globulol | 0.15 (1H, dd), 0.45 (1H, m), 0.95 (3H, s), 1.00 (3H, s), 1.02 (3H, d), 1.20 (3H, s), 1.30-2.20 (m) | 16.5, 18.9, 20.6, 21.4, 25.1, 27.2, 27.6, 28.3, 33.7, 34.2, 39.4, 42.1, 49.9, 53.0, 86.0 | Broad O-H stretch around 3400, C-H stretches 2850-2960, C-O stretch around 1100. | Molecular ion at 222, major fragments at 207, 189, 161, 121, 107, 93, 81, 69, 55, 43. |

| (+)-Spathulenol | 0.45 (1H, m), 0.65 (1H, m), 1.05 (3H, s), 1.07 (3H, s), 1.29 (3H, s), 4.68 (1H, s), 4.70 (1H, s)[1] | 16.5, 20.4, 24.3, 26.1, 28.7, 29.0, 34.6, 39.1, 41.8, 42.1, 49.9, 53.0, 83.9, 110.0, 154.9[9] | Broad O-H stretch ~3400, C-H stretches ~2870-2960, C=C stretch ~1640, C-O stretch ~1130.[4] | Molecular ion at 220, major fragments at 205, 187, 159, 105, 91, 43.[4] |

Experimental Protocols

Isolation of this compound Isomers from Essential Oils

The isolation of specific this compound isomers from complex essential oil mixtures typically involves a combination of distillation and chromatographic techniques. The following protocol, exemplified by the isolation of spathulenol, can be adapted for other isomers.

1. Extraction of Essential Oil by Hydrodistillation:

-

Plant Material: Air-dried and powdered plant material (e.g., leaves, flowers) is placed in a round-bottom flask.

-

Hydrodistillation: The flask is filled with distilled water, and the mixture is heated to boiling. A Clevenger-type apparatus is used to collect the condensed steam and essential oil. The less dense essential oil separates on top of the water and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

2. Chromatographic Separation:

-

Column Chromatography: The crude essential oil is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A non-polar solvent (e.g., n-hexane) is initially used as the mobile phase, with a gradual increase in polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing the target isomer.

-

Pooling and Evaporation: Fractions containing the pure isomer are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

GC-MS Analysis of this compound Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound isomers in essential oils.

1. Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium is commonly used.

-

Oven Temperature Program: A temperature gradient is employed to separate the components based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: The mass spectrometer scans a specific mass range (e.g., m/z 40-400) to detect the fragmented ions.

3. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative abundance of each isomer can be determined by integrating the area of its corresponding peak in the chromatogram.

Biosynthesis of this compound-Type Sesquiterpenoids

The biosynthesis of this compound-type sesquiterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Farnesyl pyrophosphate (FPP), a C15 compound, is formed from IPP and DMAPP and serves as the immediate precursor for sesquiterpenes. Sesquiterpene synthases (STSs) then catalyze the cyclization of FPP to form the characteristic aromadendrane skeleton.

This technical guide provides a foundational understanding of the chemical structures and analysis of key this compound isomers. The presented data and protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the promising biological activities of this fascinating class of sesquiterpenoids.

References

- 1. Analysis of 1H and 13C nuclear magnetic resonance spectra of spathulenol by two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Spathulenol | C15H24O | CID 92231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Allothis compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

The Sesquiterpene (+)-Aromadendrene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aromadendrene, a tricyclic sesquiterpene, is a volatile organic compound found in a diverse range of plant species, contributing significantly to their characteristic aroma and exhibiting a spectrum of biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of (+)-aromadendrene, with a focus on quantitative data. Detailed experimental protocols for the extraction, quantification, and isolation of this compound are presented to facilitate further research and development. Furthermore, the biosynthetic pathway of aromadendrene-type sesquiterpenoids is elucidated through a signaling pathway diagram. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of (+)-Aromadendrene

(+)-Aromadendrene is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of various species. It is a characteristic component of many Eucalyptus species, contributing to their distinct scent.[1][2][3] Beyond the Myrtaceae family, (+)-aromadendrene has been identified in numerous other plant families, including Asteraceae, Lamiaceae, and Annonaceae, highlighting its broad botanical occurrence.[4][5][6][7][8] The concentration of (+)-aromadendrene in essential oils can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized.[7][9]

Quantitative Distribution of (+)-Aromadendrene in Select Plant Essential Oils

The following table summarizes the percentage of (+)-aromadendrene found in the essential oils of various plant species, providing a comparative overview of its distribution.

| Plant Species | Family | Plant Part | Percentage of (+)-Aromadendrene in Essential Oil (%) | Reference(s) |

| Eucalyptus globulus | Myrtaceae | Fruits | 31.17 | [7] |

| Eucalyptus microtheca | Myrtaceae | Leaves | 12.773 | [9] |

| Eucalyptus microtheca | Myrtaceae | Flowers | 7.444 | [9] |

| Eucalyptus viminalis | Myrtaceae | Leaves | Not specified, but present | [9] |

| Eucalyptus largiflorens | Myrtaceae | Leaves, Flowers, Fruits | Major component | [10] |

| Plectranthus harbatus | Lamiaceae | - | 8.2–23.6 | [5] |

| Allophylus edulis | Sapindaceae | Leaves | 30.88 (as compound 26) | [7] |

| Carduncellus helenioides | Asteraceae | - | 1.3 (as This compound (B190605) oxide) | [8] |

| Piper species | Piperaceae | Leaves | Present (as dehydro-aromadendrene) | [11] |

Biosynthesis of this compound-Type Sesquiterpenoids

This compound-type sesquiterpenoids, including (+)-aromadendrene, are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[4] These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).[4][12][13][14][15] FPP then undergoes a complex cyclization reaction catalyzed by a specific sesquiterpene synthase (STS) to form the characteristic tricyclic structure of this compound.[4]

Experimental Protocols

Extraction of Essential Oil containing (+)-Aromadendrene via Hydrodistillation

This protocol describes a general method for extracting essential oils from plant material, such as Eucalyptus leaves, using a Clevenger-type apparatus.[2][16]

Materials and Equipment:

-

Fresh or dried plant material (e.g., Eucalyptus leaves)

-

Distilled water

-

Clevenger-type apparatus (including a round-bottom flask, condenser, and collection burette)

-

Heating mantle

-

Grinder or blender

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material:

-

Thoroughly wash fresh plant material to remove any dirt or debris.

-

Chop or grind the plant material to increase the surface area for efficient oil extraction.[16]

-

-

Hydrodistillation:

-

Place the prepared plant material into the round-bottom flask of the Clevenger apparatus.

-

Add a sufficient amount of distilled water to the flask to cover the plant material.

-

Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle. The temperature should be controlled to maintain a steady boil without causing charring of the plant material.

-

As the water boils, steam will pass through the plant material, carrying the volatile essential oils.

-

The steam and essential oil vapor will travel to the condenser, where they will cool and condense back into a liquid.

-

The condensed liquid (a mixture of essential oil and water, known as a hydrosol) will collect in the burette.

-

Continue the distillation for a period of 3-6 hours, or until no more oil is collected.

-

-

Separation and Drying:

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully drain the aqueous layer (hydrosol) from the collection burette, leaving the essential oil behind.

-

Collect the essential oil in a clean glass vial.

-

To remove any residual water, add a small amount of anhydrous sodium sulfate to the oil, swirl gently, and then decant or filter the dried oil into a clean, airtight storage vial.

-

-

Storage:

-

Store the essential oil in a dark, cool place to prevent degradation.

-

Quantification of (+)-Aromadendrene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of (+)-aromadendrene in an essential oil sample.[6][9][17][18][19][20][21][22]

Materials and Equipment:

-

Essential oil sample containing (+)-aromadendrene

-

High-purity solvent (e.g., hexane (B92381) or methanol) for dilution

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

High-purity helium as a carrier gas

-

(+)-Aromadendrene analytical standard

-

Microsyringe

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the (+)-aromadendrene standard of a known concentration in the chosen solvent.

-

Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.

-

Prepare the essential oil sample for analysis by diluting it with the same solvent to a concentration that falls within the calibration range.

-

-

GC-MS Analysis:

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC inlet.

-

Gas Chromatography Parameters (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 180 °C at a rate of 4 °C/min

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes

-

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

-

Mass Spectrometry Parameters (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

-

-

Data Analysis:

-

Identify the (+)-aromadendrene peak in the chromatograms of the sample and standards by comparing their retention times and mass spectra with the analytical standard.

-

Integrate the peak area of (+)-aromadendrene in each chromatogram.

-

Construct a calibration curve by plotting the peak area of the (+)-aromadendrene standards against their known concentrations.

-

Determine the concentration of (+)-aromadendrene in the diluted essential oil sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of (+)-aromadendrene in the original, undiluted essential oil sample.

-

Isolation of (+)-Aromadendrene using Column Chromatography

This protocol provides a general method for the isolation of (+)-aromadendrene from a complex essential oil mixture.[23][24][25][26][27]

Materials and Equipment:

-

Essential oil rich in (+)-aromadendrene

-

Silica (B1680970) gel (for column chromatography)

-

Non-polar solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass chromatography column

-

Fraction collector or collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system (e.g., pure hexane).

-

Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed without any air bubbles.

-

-

Sample Loading:

-

Dissolve a known amount of the essential oil in a minimal volume of the initial solvent.

-

Carefully apply the dissolved sample to the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the initial non-polar solvent.

-

Collect the eluate in a series of fractions using a fraction collector or individual tubes.

-

Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane) to elute compounds with increasing polarity.

-

-

Fraction Monitoring:

-

Monitor the separation progress by analyzing the collected fractions using thin-layer chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots using a suitable reagent. Fractions containing compounds with similar TLC profiles can be pooled.

-

-

Identification and Purification:

-

Identify the fractions containing (+)-aromadendrene by comparing their TLC spots with that of a (+)-aromadendrene standard or by analyzing a small aliquot of each pooled fraction by GC-MS.

-

Combine the fractions that are rich in (+)-aromadendrene.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated (+)-aromadendrene.

-

The purity of the isolated compound should be confirmed by GC-MS or other analytical techniques.

-

Conclusion

(+)-Aromadendrene is a widely occurring sesquiterpene with significant potential for various applications, including in the pharmaceutical and fragrance industries. This guide has provided a comprehensive overview of its natural sources, distribution, and biosynthetic pathway. The detailed experimental protocols for its extraction, quantification, and isolation are intended to empower researchers to further explore the properties and applications of this valuable natural product. The provided quantitative data serves as a valuable reference for sourcing plant material rich in (+)-aromadendrene. Further research into the pharmacological activities and potential therapeutic uses of (+)-aromadendrene is warranted.

References

- 1. How to Make Eucalyptus Oil [pureoilsindia.com]

- 2. irjet.net [irjet.net]

- 3. "Extraction and Characterisation of Essential Oils from Waste Eucalyptu" by Hugh O'Reilly [sword.mtu.ie]

- 4. The Recent Progress of Tricyclic this compound-Type Sesquiterpenoids: Biological Activities and Biosynthesis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. The Recent Progress of Tricyclic this compound-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Composition of The Essential Oil of Carduncellus Helenioides (Desf.)Hanelt from Algeria – Oriental Journal of Chemistry [orientjchem.org]

- 9. Essential oil composition of Eucalyptus microtheca and Eucalyptus viminalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. Evaluation of Chemical Composition and Antileishmanial and Antituberculosis Activities of Essential Oils of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. P. aeruginosa Metabolome Database: Farnesyl pyrophosphate (PAMDB000210) [pseudomonas.umaryland.edu]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scitepress.org [scitepress.org]

- 20. longdom.org [longdom.org]

- 21. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 22. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 26. researchgate.net [researchgate.net]

- 27. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aromadendrene in Eucalyptus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) is a tricyclic sesquiterpenoid found in the essential oils of numerous plants, including various species of Eucalyptus. Its unique chemical structure and potential biological activities make it a compound of interest for researchers in natural product chemistry, chemical ecology, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in Eucalyptus, supported by quantitative data, detailed experimental protocols, and pathway visualizations. As a member of the vast terpenoid family, the biosynthesis of this compound is a multi-step enzymatic process originating from primary metabolites.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all sesquiterpenes, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

The C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15), the direct precursor to all sesquiterpenoids. The cyclization of the linear FPP molecule into the complex tricyclic structure of this compound is the key committing step, catalyzed by a specific class of enzymes known as terpene synthases (TPS).

Upstream Pathways: MVA and MEP

-

Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway utilizes acetyl-CoA as the initial substrate. A series of enzymatic reactions leads to the formation of IPP.

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and DMAPP.

Farnesyl Pyrophosphate (FPP) Synthesis

IPP and DMAPP are condensed by prenyltransferases. Specifically, FPP synthase catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 intermediate, farnesyl pyrophosphate.

Cyclization of FPP to this compound

The final and most defining step in this compound biosynthesis is the enzymatic cyclization of FPP. This reaction is catalyzed by a specific sesquiterpene synthase, likely an this compound synthase. While a vast number of terpene synthase genes have been identified in Eucalyptus genomes, the specific enzyme responsible for this compound synthesis has not yet been definitively characterized in this genus. The proposed mechanism involves a series of carbocation intermediates and rearrangements to form the characteristic 5/7/3-membered ring system of this compound.

Quantitative Data

The concentration of this compound can vary significantly between different Eucalyptus species and even within populations of the same species. The following table summarizes the percentage of this compound found in the essential oils of various Eucalyptus species, as determined by gas chromatography-mass spectrometry (GC-MS).

| Eucalyptus Species | This compound Percentage in Essential Oil | Reference |

| Eucalyptus bosistoana | High genetic control (h² = 1.14) | [1] |

| Eucalyptus woollsiana | 4.7% | [2] |

| Eucalyptus leptophylla | 4.4% | [2] |

Experimental Protocols

This section outlines the key experimental methodologies for the study of this compound biosynthesis in Eucalyptus.

Identification and Quantification of this compound by GC-MS

Objective: To identify and quantify the presence of this compound in Eucalyptus leaf tissue.

Protocol:

-

Essential Oil Extraction:

-

Fresh or dried leaf material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

-

Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) can be performed. The solvent is then evaporated under reduced pressure.

-

-

GC-MS Analysis:

-

The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

-

An aliquot of the diluted sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for a specified time.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

-

Compound Identification and Quantification:

-

This compound is identified by comparing its mass spectrum and retention index with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is typically performed by peak area normalization or by using an internal standard of known concentration.

-

Identification and Characterization of a Putative this compound Synthase

Objective: To identify the gene encoding this compound synthase and characterize the recombinant enzyme.

Protocol:

-

Gene Identification (Transcriptome Mining):

-

RNA is extracted from Eucalyptus tissues known to produce this compound.

-

The RNA is used for transcriptome sequencing (RNA-seq).

-

The resulting transcriptome data is searched for sequences with homology to known sesquiterpene synthase genes.

-

-

Cloning and Recombinant Expression:

-

The full-length coding sequence of a candidate terpene synthase gene is amplified by PCR and cloned into an expression vector (e.g., pET vector for E. coli expression).

-

The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested.

-

-

Protein Purification:

-

The bacterial cells are lysed, and the recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Activity Assays:

-

The purified recombinant protein is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation (typically Mg²⁺).

-

The reaction products are extracted with a non-polar solvent (e.g., hexane).

-

The extracted products are analyzed by GC-MS to identify the terpenes produced. The formation of this compound confirms the function of the enzyme.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Kₘ and kcat), enzyme activity assays are performed with varying concentrations of FPP.

-

The rate of product formation is measured, and the data are fitted to the Michaelis-Menten equation.

-

Visualizations

Biosynthesis Pathway of this compound

References

Alloaromadendrene: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alloaromadendrene (B1252756) is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and essential oils. As a member of the aromadendrane class, its unique tricyclic structure, composed of fused five-, seven-, and three-membered rings, is a subject of interest in natural product chemistry. This document provides an in-depth technical overview of the physical and chemical properties of allothis compound, including its structural details, spectroscopic data, and known biological activities. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing critical data, experimental methodologies for its isolation and characterization, and a summary of its potential therapeutic applications.

Chemical Identity and Structure

Allothis compound is a sesquiterpenoid with the molecular formula C₁₅H₂₄. Its structure features a distinctive cyclopropane (B1198618) ring fused to a hydroazulene skeleton. The CAS Registry Number for the (-)-enantiomer, which is commonly found in nature, is 25246-27-9.

Table 1: Chemical Identifiers for (-)-Allothis compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Monoisotopic Mass | 204.187800766 Da | |

| CAS Number | 25246-27-9 | |

| InChI Key | ITYNGVSTWVVPIC-DHGKCCLASA-N | |

| SMILES | C[C@@H]1CC[C@H]2[C@@H]1[C@H]3--INVALID-LINK--C3(C)C | |

| Synonyms | (-)-allo-Aromadendrene, L-Allothis compound |

Physical Properties

Allothis compound is typically described as a colorless clear liquid. Its physical characteristics are consistent with other volatile sesquiterpenes. The quantitative physical data are summarized in the table below.

Table 2: Physical Properties of Allothis compound

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless clear liquid (est.) | - | |

| Boiling Point | 257.00 to 258.00 °C | @ 760.00 mm Hg | |

| 265-267 °C | (lit.) | ||

| 121.00 °C | @ 10.00 mm Hg | ||

| Density | 0.923 g/mL | @ 20 °C (lit.) | |

| Specific Gravity | 0.92300 | @ 20.00 °C | |

| Refractive Index | 1.50100 | @ 20.00 °C | |

| 1.501 | n20/D | ||

| Optical Activity | [α]20/D −33±1° | neat | |

| Flash Point | 248.00 °F (120.00 °C) | TCC (closed cup) | |

| Vapor Pressure | 0.023000 mmHg | @ 25.00 °C (est.) | |

| Solubility | Soluble in alcohol | - | |

| Insoluble in water | - | ||

| 0.07057 mg/L | @ 25 °C (est.) | ||

| 0.0024 g/L | (ALOGPS prediction) | ||

| logP (o/w) | 6.427 (est.) | - | |

| 4.7 (XLogP3-AA) | - |

Chemical and Spectroscopic Properties

The chemical characterization of allothis compound relies heavily on spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its identification and structural elucidation.

Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for identifying allothis compound in complex mixtures like essential oils. In electron ionization (EI) mode, allothis compound produces a characteristic fragmentation pattern. The mass spectrum typically shows a molecular ion peak (M+) at m/z 204, with prominent fragment ions at m/z 161, 91, 93, 107, and 41.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of allothis compound. The spectra reveal the specific arrangement of protons and carbons, confirming the tricyclic core and the positions of the methyl groups and the exocyclic methylene (B1212753) group.

Stability and Storage

Allothis compound should be stored under refrigeration in tightly sealed containers to prevent oxidation and degradation. The recommended storage temperature is between 2-8°C. It is classified as a combustible liquid.

Experimental Protocols

The isolation and characterization of allothis compound from natural sources involve a multi-step process.

Isolation and Purification Workflow

Natural products like allothis compound are typically isolated from complex plant extracts or essential oils. The general workflow involves extraction followed by chromatographic purification.

Methodology Details:

-

Extraction: Volatile compounds like allothis compound are typically extracted from plant material using steam distillation. This process yields a crude essential oil containing a mixture of terpenes.

-

Fractionation: The crude oil is often subjected to fractional distillation to separate compounds based on boiling point differences. Further separation is achieved using column chromatography with a stationary phase like silica (B1680970) gel. A non-polar solvent system is used to elute the hydrocarbon fractions.

-

Purification: Fractions identified as containing allothis compound (e.g., by analytical TLC or GC-MS) are further purified using preparative techniques like High-Performance Liquid Chromatography (HPLC) or preparative Gas Chromatography (GC) to yield the pure compound.

Analytical Characterization Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To identify and quantify allothis compound in a sample.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5, HP-5MS) is typically used for separating sesquiterpenes.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to elute compounds based on their volatility. A typical program might start at 60°C and ramp up to 240°C at a rate of 3-5°C/min.

-

Injection: The sample, diluted in a suitable solvent (e.g., hexane), is injected into the heated inlet.

-

Detection (MS): The mass spectrometer is operated in electron ionization (EI) mode (typically at 70 eV). Data is collected in full scan mode.

-

Identification: Allothis compound is identified by comparing its retention index (Kovats index) and its mass spectrum with those of a known standard or with data from spectral libraries like NIST. The standard non-polar Kovats retention index is typically in the range of 1436-1455.

Biological Activity and Potential Applications

Recent studies have highlighted the potential biological activities of allothis compound, suggesting its utility in drug development.

Antioxidant and Anti-aging Effects

Allothis compound, isolated from the leaves of Cinnamomum osmophloeum, has demonstrated significant antioxidant properties. Research has shown that it can protect the nematode Caenorhabditis elegans from oxidative stress induced by juglone (B1673114) (a walnut quinone) and subsequently prolong its lifespan. This protective effect suggests potential applications in age-related disease research.

Other Applications

Allothis compound is also utilized as a chiral building block in the asymmetric synthesis of other complex molecules and natural products. Its presence in various plant species makes it a useful marker in chemotaxonomic studies.

Conclusion

Allothis compound is a well-characterized sesquiterpene with a distinct chemical structure and a range of physical properties that facilitate its isolation and identification. Standard analytical protocols, primarily GC-MS and NMR, are well-established for its analysis. Emerging research into its antioxidant and life-extending properties in model organisms like C. elegans opens promising avenues for its investigation in the fields of pharmacology and drug development. This guide provides a foundational repository of technical data to support and encourage further research into this intriguing natural product.

Spectroscopic Profile of Aromadendrene: A Technical Guide for Researchers

Introduction: Aromadendrene (B190605) is a tricyclic sesquiterpenoid belonging to the aromadendrane class of natural products. Found in the essential oils of various plants, it is a subject of interest for its chemical properties and potential biological activities. The structural elucidation and quality control of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for its analysis, and logical workflows for its characterization, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data of this compound

The unique tricyclic structure of this compound, featuring a cyclopropane (B1198618) ring fused to a seven-membered ring, gives rise to a distinct spectroscopic fingerprint. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure determination of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data: The proton NMR spectrum reveals characteristic signals for the cyclopropane and methyl protons. The signals for the two exocyclic methylene (B1212753) protons are also a key feature.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | ~0.56 | ddd | 11.4, 9.0, 5.4 |

| H-1β | ~0.26 | dd | 11.4, 9.0 |

| H-11 (methyl) | ~0.92 | d | 6.9 |

| H-12 (methyl) | ~0.95 | s | - |

| H-13 (methyl) | ~1.01 | s | - |

| H-15a (exo-methylene) | ~4.68 | s | - |

| H-15b (exo-methylene) | ~4.45 | s | - |

Note: Complete assignment requires 2D NMR techniques. Chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Data: The ¹³C NMR spectrum of this compound displays fifteen distinct carbon signals, corresponding to its molecular formula C₁₅H₂₄. These signals are categorized into three methyl, four methylene (including one sp²), six methine, and two quaternary carbons.[1]

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | ~21.2 | CH |

| C-2 | ~28.0 | CH₂ |

| C-3 | ~35.1 | CH₂ |

| C-4 | ~154.5 | C (quaternary) |

| C-5 | ~42.0 | CH |

| C-6 | ~24.5 | CH |

| C-7 | ~50.1 | CH |

| C-8 | ~26.8 | CH₂ |

| C-9 | ~43.5 | CH |

| C-10 | ~34.8 | C (quaternary) |

| C-11 | ~15.2 | CH₃ |

| C-12 | ~16.5 | CH₃ |

| C-13 | ~28.8 | CH₃ |

| C-14 | ~23.1 | CH |

| C-15 | ~106.0 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to C-H bonds of alkanes and alkenes, and the exocyclic C=C double bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | =C-H (vinylic) |

| 2960 - 2850 | C-H Stretch | -C-H (alkane) |

| ~1645 | C=C Stretch | Alkene |

| ~885 | C-H Bend (out-of-plane) | =CH₂ (exo-methylene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Under electron ionization (EI), this compound undergoes characteristic fragmentation.

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 204 | ~25 | [M]⁺ (Molecular Ion) |

| 189 | ~30 | [M - CH₃]⁺ |

| 161 | ~100 (Base Peak) | [M - C₃H₇]⁺ |

| 147 | ~45 | [M - C₄H₉]⁺ |

| 133 | ~50 | [M - C₅H₁₁]⁺ |

| 105 | ~70 | [C₈H₉]⁺ |

| 91 | ~65 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following protocols provide a general framework for obtaining high-quality spectroscopic data for this compound, typically isolated from essential oils.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8 atom % D).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

2D NMR: For unambiguous assignments, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) using standard instrument parameters and pulse programs.

-

FT-IR Spectroscopy Protocol

This protocol describes the analysis of neat this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples like essential oils.

-

Sample Preparation:

-

No specific preparation is needed for a neat liquid sample. Ensure the sample is free of water and particulate matter.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR crystal (e.g., diamond or ZnSe).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop (approx. 2-5 µL) of the this compound sample directly onto the ATR crystal surface.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the standard method for analyzing volatile compounds like sesquiterpenes within a complex mixture, such as an essential oil.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound-containing sample (e.g., 1 µL of essential oil in 1 mL of a volatile solvent like hexane (B92381) or ethyl acetate).

-

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Install a non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Set the carrier gas (Helium) flow rate to approximately 1.0-1.2 mL/min.

-

Set the injector temperature to 250 °C and use a split injection mode (e.g., split ratio 50:1).

-

-

Data Acquisition:

-

GC Oven Program: A typical temperature program would be: initial temperature of 60 °C (hold for 2 min), ramp at 3 °C/min to 240 °C, and hold for 5 min.

-

MS Parameters: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C. Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: Identify the this compound peak based on its retention time and compare its mass spectrum with reference libraries (e.g., NIST, Wiley).

-

Visualization of Workflows

The following diagrams illustrate the logical processes involved in the spectroscopic analysis of this compound.

Caption: Experimental workflow for isolation and analysis of this compound.

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

The Enigmatic Aromadendrenes: A Technical Guide to Their Discovery, History, and Chemical Biology

An in-depth exploration of the discovery, history, chemical properties, and biosynthetic pathways of aromadendrene (B190605) sesquiterpenes, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound and its isomers are a fascinating class of tricyclic sesquiterpenes, first identified from the essential oils of Eucalyptus species. These C15 isoprenoids are characterized by a unique carbon skeleton containing a fused cyclopropane, cyclopentane, and cycloheptane (B1346806) ring system. Their intriguing molecular architecture and diverse biological activities have made them a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery and history of this compound sesquiterpenes, their physicochemical properties, detailed experimental protocols for their isolation and characterization, and an exploration of their biosynthetic origins.

Discovery and Historical Milestones

The journey of this compound began with the early investigations into the chemical constituents of eucalyptus oils. The name "this compound" itself is derived from Aromadendron, a former genus of aromatic trees whose essential oils were found to contain these compounds.

A pivotal moment in the history of this compound was its structural elucidation. In 1953 , the renowned Australian chemist A. J. Birch and his colleagues successfully determined the intricate tricyclic structure of (+)-aromadendrene. This was a significant achievement in natural product chemistry, given the complex fused ring system.

Later, in 1966 , the definitive absolute configuration of (-)-aromadendrene was established through its total synthesis by G. Büchi and his research group. This seminal work not only confirmed the structure proposed by Birch but also provided a synthetic route to this complex natural product and unambiguously assigned its stereochemistry. Büchi's work also clarified the stereochemical relationship between this compound and its diastereomer, (-)-allothis compound (B105733), identifying the latter as the C8 epimer.

Physicochemical Properties of this compound Isomers

The this compound family comprises several isomers, with (+)-aromadendrene and (-)-allothis compound being among the most well-studied. Their distinct stereochemistry gives rise to differences in their physical and spectroscopic properties. A summary of their key quantitative data is presented below for easy comparison.

| Property | (+)-Aromadendrene | (-)-Allothis compound |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.36 g/mol | 204.36 g/mol |

| Boiling Point | 116-117 °C at 10 mmHg | 125-126 °C at 13 mmHg |

| Density | 0.9275 g/cm³ at 20 °C | Data not readily available |

| Specific Optical Rotation ([α]D at 20 °C, in Chloroform) | +18.3° (c=10) | -20.5° (c=10.2) |

Experimental Protocols

Isolation of Aromadendrenes from Eucalyptus globulus Oil

A detailed methodology for the isolation of (+)-aromadendrene and (-)-allothis compound from the essential oil of Eucalyptus globulus is outlined below. This protocol combines steam distillation for initial extraction followed by column chromatography for the separation of individual isomers.

1. Steam Distillation of Eucalyptus Leaves:

-

Apparatus: A Clevenger-type apparatus for hydrodistillation.

-

Procedure:

-

Fresh or dried leaves of Eucalyptus globulus are packed into the still.

-

Water is added to the still, and the mixture is heated to boiling.

-

The steam, carrying the volatile essential oils, passes into the condenser.

-

The condensed mixture of oil and water is collected in the separator, where the less dense essential oil forms a layer on top of the water.

-

The oil layer is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

2. Column Chromatography for Isomer Separation:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane (B92381) and ethyl acetate.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in hexane.

-

The crude eucalyptus oil is dissolved in a minimal amount of hexane and loaded onto the top of the column.

-

The column is eluted with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound isomers.

-

Fractions containing pure (+)-aromadendrene and (-)-allothis compound are combined and the solvent is removed under reduced pressure to yield the isolated compounds.

-

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structures of the isolated this compound isomers can be unequivocally confirmed using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1. Sample Preparation:

-

Approximately 5-10 mg of the purified this compound isomer is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

2. NMR Data Acquisition:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

By analyzing the chemical shifts, coupling constants, and cross-peaks in these spectra, the complete connectivity and stereochemistry of the this compound isomers can be determined.

Biosynthesis of this compound Sesquiterpenes

The biosynthesis of this compound sesquiterpenes begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The key step in the formation of the characteristic tricyclic this compound skeleton is a complex cyclization cascade catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically this compound synthase.

The proposed biosynthetic pathway involves the following key steps:

-

Ionization: The enzyme's active site facilitates the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization Cascade: This highly reactive carbocation undergoes a series of intramolecular cyclizations. The initial cyclization typically forms a 10- or 11-membered ring intermediate. Subsequent transannular cyclizations and rearrangements, guided by the specific folding of the substrate within the enzyme's active site, lead to the formation of the fused five-, seven-, and three-membered ring system of the aromadendrane skeleton.

-

Deprotonation: The final step involves the abstraction of a proton to yield the stable this compound molecule.

The precise stereochemical outcome of the reaction, leading to either (+)-aromadendrene or (-)-allothis compound, is strictly controlled by the specific this compound synthase isoenzyme.

Conclusion

The this compound sesquiterpenes represent a captivating area of natural product chemistry. From their initial discovery in eucalyptus oils to the elucidation of their complex structures and biosynthetic pathways, these molecules continue to intrigue scientists. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and synthetic biology, facilitating further exploration of the chemical and biological potential of these remarkable compounds. The diverse biological activities reported for aromadendrenes, including anti-inflammatory, antimicrobial, and insecticidal properties, underscore their potential as lead compounds for the development of new therapeutic agents and other valuable biochemicals.[1]

References

The Potent Bioactivity of Aromadendrene-Type Sesquiterpenoids: A Technical Guide for Drug Discovery and Development

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene-type sesquiterpenoids, a significant class of C15 isoprenoids, are characterized by their distinctive tricyclic skeleton composed of fused five, seven, and three-membered rings. Predominantly found in the essential oils of various plants and also produced by some microorganisms, these compounds have garnered substantial attention within the scientific community for their diverse and potent biological activities.[1] This in-depth technical guide serves as a comprehensive resource, summarizing the current state of knowledge on the biological activities of these fascinating molecules. We present a detailed overview of their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate further research and application in drug discovery and development.

Core Biological Activities of this compound-Type Sesquiterpenoids

This compound-type sesquiterpenoids exhibit a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutic agents. The primary activities investigated to date include cytotoxicity against various cancer cell lines, anti-inflammatory effects through the modulation of key signaling pathways, antimicrobial activity against a range of pathogens, and antioxidant properties that help mitigate oxidative stress.

Quantitative Data on Biological Activities

The following tables provide a structured summary of the quantitative data available for the biological activities of prominent this compound-type sesquiterpenoids.

Table 1: Cytotoxic Activity of this compound-Type Sesquiterpenoids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Spathulenol | MCF-7 (Breast Adenocarcinoma) | MTT | ~24.4 | [2] |

| PC-3 (Prostate Adenocarcinoma) | MTT | ~10.2 | [2] | |

| SK-LU-1 (Lung Adenocarcinoma) | MTT | ~38.5 | [2] | |

| SCC9 (Oral Squamous Carcinoma) | MTT | 113.95 µg/mL (essential oil) | [3] | |

| L5178 (Mouse T-cell Lymphoma, MDR) | Not Specified | > 6 | [2] | |

| Viridiflorol | Daoy (Brain Cancer) | MTT | 0.1 | [4][5] |

| MCF-7 (Breast Cancer) | MTT | 10 | [4][5] | |

| A549 (Lung Cancer) | MTT | 30 | [4][5] | |

| Allothis compound | A549 (Lung Cancer) | MTT | 79 | [6] |

| This compound oxide 2 | A431 (Epidermoid Carcinoma) | MTT | Concentration-dependent | [7] |

| HaCaT (Keratinocytes) | MTT | Concentration-dependent | [7] |

Table 2: Anti-inflammatory Activity of this compound-Type Sesquiterpenoids

| Compound | Cell Line | Assay | Parameter Measured | IC50 (µg/mL) | Reference |

| Spathulenol | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

Table 3: Antimicrobial Activity of this compound-Type Sesquiterpenoids

| Compound | Microorganism | Method | MIC (µg/mL) | Reference |

| Spathulenol | Staphylococcus aureus | Not Specified | ~1000 | [9] |

| Bacillus subtilis | Not Specified | 350 | [9] | |

| Bacillus cereus | Not Specified | 0.5-1 µL/mL | [9] | |

| Shigella bogdii | Not Specified | 0.5-1 µL/mL | [9] | |

| Viridiflorol | Staphylococcus aureus | Not Specified | 119 (as part of essential oil) | [10] |

Table 4: Antioxidant Activity of this compound-Type Sesquiterpenoids

| Compound/Essential Oil | Assay | SC50/IC50 (µg/mL) | Reference |

| Essential Oil of Syzygiella rubricaulis | ABTS | 343.38 | [1] |

| DPPH | 2650.23 | [1] | |

| Allothis compound | Not Specified | Protects against oxidative stress | [6] |

Key Signaling Pathways and Mechanisms of Action

This compound-type sesquiterpenoids exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

ROS-Mediated Mitochondrial Apoptosis Pathway

This compound oxide 2 has been shown to induce apoptosis in cancer cells through a pathway mediated by reactive oxygen species (ROS).[7] An increase in intracellular ROS leads to a loss of mitochondrial membrane potential (ΔΨm), an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspases-9 and -3, culminating in PARP cleavage and apoptotic cell death.[7]

NF-κB Signaling Pathway Inhibition

Several sesquiterpenoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is often achieved by preventing the degradation of IκBα, which otherwise frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.

References

- 1. The Recent Progress of Tricyclic this compound-Type Sesquiterpenoids: Biological Activities and Biosynthesis [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Viridiflorol induces anti-neoplastic effects on breast, lung, and brain cancer cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound oxide 2, induces apoptosis in skin epidermoid cancer cells through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Aromadendrene: A Technical Guide to its Olfactory Properties and Fragrance Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605) is a naturally occurring bicyclic sesquiterpene hydrocarbon found in a variety of plant essential oils.[1] It is a significant component in the essential oils of plants from the Eucalyptus and Myrtaceae families.[1] This technical guide provides an in-depth analysis of the olfactory properties and fragrance profile of this compound, including its chemical characteristics, sensory perception, and the experimental methodologies used for its evaluation. The guide also explores the general olfactory signal transduction pathway relevant to the perception of this and other odorants.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] It exists in several isomeric forms, with the most common being (+)-aromadendrene and allothis compound (B1252756).[3] These isomers differ in their stereochemistry, which can influence their olfactory properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| Isomers | (+)-Aromadendrene, (-)-Aromadendrene, Allothis compound | [4][5][6] |

Olfactory Properties and Fragrance Profile

The fragrance profile of this compound is generally characterized as woody.[6] Specifically, allothis compound is noted for its distinct woody scent.[6] While a detailed, quantitative fragrance profile with intensity ratings for various descriptors is not extensively documented in publicly available literature, the overall impression is consistently reported as being part of the woody fragrance family.

Further characterization of the fragrance profile would typically involve sensory panel evaluations to determine the intensity of various odor descriptors such as "earthy," "spicy," "green," or "floral" nuances that may accompany the primary woody scent.

Odor Threshold

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of volatile compounds like this compound relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture.[8] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[9]

Methodology:

-

Sample Preparation: The essential oil or fragrance mixture containing this compound is diluted in a suitable solvent.

-

GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column appropriate for terpene analysis.

-

Effluent Splitting: The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port.

-

Olfactory Detection: A trained panelist at the sniffing port records the retention time, odor descriptor, and intensity of each odor detected.

-

Data Analysis: The data from the MS and the sensory panel are correlated to identify the specific compounds responsible for the perceived odors.

dot

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

To obtain a comprehensive and quantitative fragrance profile, a trained sensory panel is employed.[10] Panelists are selected based on their olfactory acuity and trained to recognize and rate the intensity of various odor descriptors.[11]

Methodology:

-

Panelist Training: Panelists are trained with a set of standard reference odorants to establish a common language for describing scents.

-

Sample Presentation: Purified this compound isomers are presented to the panelists at controlled concentrations.

-

Attribute Rating: Panelists rate the intensity of various predefined olfactory attributes (e.g., woody, earthy, spicy, floral) on a labeled magnitude scale.

-

Data Analysis: The intensity ratings are statistically analyzed to generate a quantitative fragrance profile.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12] This interaction initiates a signal transduction cascade that converts the chemical signal into an electrical signal that is sent to the brain.

The canonical olfactory signal transduction pathway is a G-protein-mediated cascade:[13]

-

Odorant Binding: An this compound molecule binds to a specific olfactory receptor (OR), which is a G-protein-coupled receptor (GPCR).

-

G-Protein Activation: This binding causes a conformational change in the OR, leading to the activation of an associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf stimulates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron's membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

It is important to note that individual olfactory receptor neurons may utilize more than one transduction pathway.[14]

dot

References

- 1. (±)-Aromadendrene | 109119-91-7 | JEA11991 | Biosynth [biosynth.com]

- 2. This compound | C15H24 | CID 11095734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allothis compound | C15H24 | CID 10899740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-aromadendrene, 489-39-4 [thegoodscentscompany.com]

- 5. (-)-aromadendrene, 14682-34-9 [thegoodscentscompany.com]

- 6. allothis compound, 25246-27-9 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatograph with sniffing port for detection - Fraunhofer IVV [ivv.fraunhofer.de]

- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 11. almonds.org [almonds.org]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Enantiomers of Aromadendrene and Their Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrene (B190605), a tricyclic sesquiterpenoid, is a key constituent of many essential oils and is recognized for its characteristic woody aroma. It exists as different stereoisomers, including enantiomeric pairs of this compound and its diastereomer, allothis compound (B1252756). The chirality of these molecules plays a crucial role in their biological activity, making the study of their natural occurrence and enantiomeric distribution a significant area of research in phytochemistry and drug discovery. This guide provides a comprehensive overview of the enantiomers of this compound, their natural sources, and their biological properties, with a focus on quantitative data and detailed experimental methodologies.

Natural Occurrence and Enantiomeric Distribution

The enantiomers of this compound and allothis compound are found in a variety of plant species, with their distribution and ratios often being species-specific. Generally, aromadendranes are more prevalent in higher plants, while their enantiomeric forms, ent-aromadendranes, are more commonly found in liverworts and marine organisms.

Data Presentation: Enantiomeric Composition and Specific Rotation

The following tables summarize the known quantitative data regarding the natural occurrence and chiroptical properties of this compound and allothis compound enantiomers.

| Enantiomer | Natural Source | Plant Part | Percentage/Ratio | Reference |

| (+)-Aromadendrene | Eucalyptus globulus | Leaves (essential oil distillation tails) | 55-70% | [1] |

| Allothis compound (enantiomer not specified) | Eucalyptus globulus | Leaves (essential oil distillation tails) | 10-15% | [1] |

| Allothis compound | Descurainia sophia | Aerial parts | 2.28% | [2] |

Table 1: Natural Occurrence and Abundance of this compound and Allothis compound Enantiomers. This table highlights the presence of this compound and allothis compound in various plant essential oils. The data for Eucalyptus globulus is particularly notable for its high concentration of (+)-aromadendrene.

| Enantiomer | Specific Rotation ([α]D) | Conditions | Reference |

| (+)-Aromadendrene | +12 ± 1° | neat | |

| (-)-Allothis compound | -21.6° | Not specified |